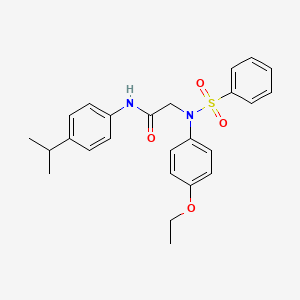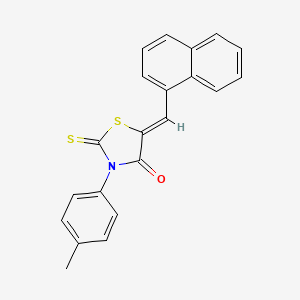![molecular formula C16H15NO3 B5120623 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained attention from the scientific community due to its potential use in various research applications. This compound is also known as NSC-663284 and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have other biochemical and physiological effects. Studies have shown that this compound can induce autophagy, which is a process that involves the degradation of damaged or dysfunctional cellular components. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, this compound has been found to be effective against cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione could focus on its potential use in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, studies could investigate the use of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has shown promise in cancer research. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have advantages and limitations for lab experiments. Future research on this compound could lead to the development of new treatments for cancer and other diseases.
Synthesis Methods
The synthesis method of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex process that involves several steps. The first step is the condensation of 2-nitrobenzaldehyde and butylamine in the presence of ethanol. This reaction forms 2-nitro-N-butylbenzamide, which is then reduced using Raney nickel and hydrogen gas to form N-butyl-2-aminobenzamide. The final step involves the cyclization of N-butyl-2-aminobenzamide using trifluoroacetic acid, which results in the formation of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Scientific Research Applications
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential use in cancer research. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer. Additionally, it has been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
properties
IUPAC Name |
2-butoxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-3-10-20-17-15(18)12-8-4-6-11-7-5-9-13(14(11)12)16(17)19/h4-9H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKFSKZGHYPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Butoxy-benzo[de]isoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)

![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)

![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)